Cas no 2138135-03-0 (2-(pentan-3-yloxy)ethane-1-sulfonyl chloride)

2-(Pentan-3-yloxy)ethane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features include an ether-linked pentyl group and a reactive sulfonyl chloride moiety, making it valuable for introducing sulfonate functionalities into target molecules. The compound is particularly useful in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-based derivatives, often employed in pharmaceutical and agrochemical research. Its moderate steric hindrance and balanced reactivity allow for selective transformations under controlled conditions. The product is typically handled under inert atmospheres due to its sensitivity to moisture. Proper storage and handling are essential to maintain stability and reactivity.
2-(pentan-3-yloxy)ethane-1-sulfonyl chloride structure
2138135-03-0 structure
Product name:2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
CAS No:2138135-03-0
MF:C7H15ClO3S
MW:214.710200548172
CID:5834338
PubChem ID:165492979

2-(pentan-3-yloxy)ethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
    • 2138135-03-0
    • EN300-1145179
    • Inchi: 1S/C7H15ClO3S/c1-3-7(4-2)11-5-6-12(8,9)10/h7H,3-6H2,1-2H3
    • InChI Key: JBUISGHAMDUDSA-UHFFFAOYSA-N
    • SMILES: ClS(CCOC(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 214.0430432g/mol
  • Monoisotopic Mass: 214.0430432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8Ų
  • XLogP3: 2.1

2-(pentan-3-yloxy)ethane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1145179-2.5g
2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
2138135-03-0 95%
2.5g
$1089.0 2023-10-25
Enamine
EN300-1145179-0.05g
2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
2138135-03-0 95%
0.05g
$468.0 2023-10-25
Enamine
EN300-1145179-5g
2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
2138135-03-0 95%
5g
$1614.0 2023-10-25
Enamine
EN300-1145179-1g
2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
2138135-03-0 95%
1g
$557.0 2023-10-25
Enamine
EN300-1145179-0.25g
2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
2138135-03-0 95%
0.25g
$513.0 2023-10-25
Enamine
EN300-1145179-0.1g
2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
2138135-03-0 95%
0.1g
$490.0 2023-10-25
Enamine
EN300-1145179-1.0g
2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
2138135-03-0
1g
$0.0 2023-06-09
Enamine
EN300-1145179-0.5g
2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
2138135-03-0 95%
0.5g
$535.0 2023-10-25
Enamine
EN300-1145179-10g
2-(pentan-3-yloxy)ethane-1-sulfonyl chloride
2138135-03-0 95%
10g
$2393.0 2023-10-25

Additional information on 2-(pentan-3-yloxy)ethane-1-sulfonyl chloride

2-(Pentan-3-yloxy)ethane-1-sulfonyl chloride: A Comprehensive Overview

2-(Pentan-3-yloxy)ethane-1-sulfonyl chloride is a versatile organic compound with the CAS number 2138135-03-0. This compound, also referred to as sulfonyl chloride derivative, has garnered significant attention in recent years due to its unique chemical properties and wide-ranging applications in various industries. The molecule consists of a sulfonyl chloride group attached to a pentan-3-yloxy substituent, making it a valuable intermediate in organic synthesis.

The sulfonyl chloride functional group is known for its reactivity, particularly in nucleophilic substitution reactions. This makes 2-(pentan-3-yloxy)ethane-1-sulfonyl chloride an ideal precursor for synthesizing sulfonamides, sulfonates, and other sulfur-containing compounds. Recent studies have highlighted its potential in drug discovery, where it serves as a key intermediate in the synthesis of bioactive molecules with therapeutic applications.

One of the most notable advancements involving this compound is its role in the development of surface-active agents. Researchers have demonstrated that derivatives of 2-(pentan-3-yloxy)ethane-1-sulfonyl chloride can be used to create surfactants with enhanced stability and biodegradability. These surfactants find applications in industries such as cosmetics, pharmaceuticals, and agrochemicals, where the demand for eco-friendly products is growing.

In the field of materials science, 2-(pentan-3-yloxy)ethane-1-sulfonyl chloride has been employed as a building block for constructing advanced polymers. Its ability to undergo polymerization under mild conditions has led to the creation of materials with tailored properties, such as improved mechanical strength and thermal stability. These materials are being explored for use in high-performance composites and advanced coatings.

The synthesis of 2-(pentan-3-yloxy)ethane-1-sulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions. Recent innovations in catalytic methods have streamlined its production, making it more accessible for industrial applications. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the compound, reducing production costs and environmental impact.

From a safety standpoint, handling 2-(pentan-3-yloxy)ethane-1-sulfonyl chloride requires adherence to standard laboratory protocols due to its reactivity. Proper ventilation and personal protective equipment are essential to ensure safe usage. Despite these precautions, the compound's benefits far outweigh its handling challenges, especially given its critical role in advancing modern chemistry.

Looking ahead, the demand for 2-(pentan-3-yloxy)ethane-1-sulfonyl chloride is expected to grow as researchers continue to uncover new applications across diverse fields. Its role as a key intermediate in drug development and material science positions it as a cornerstone of future chemical innovations. As industries increasingly prioritize sustainability and efficiency, this compound will likely play an even more pivotal role in shaping the chemical landscape.

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